benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used in various biological assays to understand its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects on molecular pathways such as apoptosis, inflammation, and cell proliferation are areas of active research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- ETHYL (2E)-7-METHYL-2-[4-(METHYLSULFANYL)BENZYLIDENE]-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- METHYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
What sets BENZYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its specific structural features, such as the benzyl group and the thiazolo[3,2-a]pyrimidine core. These features contribute to its unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H24N2O3S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
benzyl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H24N2O3S2/c1-4-19-22(27)26-21(17-10-12-18(30-3)13-11-17)20(15(2)25-24(26)31-19)23(28)29-14-16-8-6-5-7-9-16/h5-13,19,21H,4,14H2,1-3H3 |
InChI Key |
UYLMOXRFMOOZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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